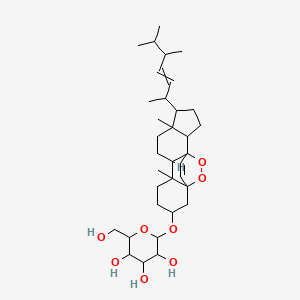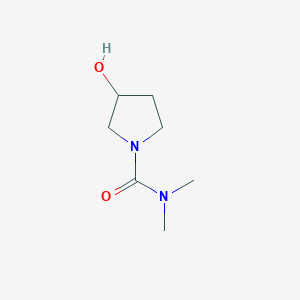
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde is an organic compound with the molecular formula C12H17ClNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an o-methyl group and an n-ethyl-n-chloroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde typically involves the following steps:
Starting Materials: Benzaldehyde, o-methylbenzaldehyde, n-ethylamine, and chloroethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: o-Methyl-(n-ethyl-n-chloroethylamino)benzoic acid.
Reduction: o-Methyl-(n-ethyl-n-chloroethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
o-Methylbenzaldehyde: Lacks the n-ethyl-n-chloroethylamino group.
n-Ethylbenzaldehyde: Lacks the o-methyl and chloroethyl groups.
Chloroethylbenzaldehyde: Lacks the o-methyl and n-ethyl groups.
Uniqueness
o-Methyl-(n-ethyl-n-chloroethylamino)benzaldehyde is unique due to the presence of both the o-methyl and n-ethyl-n-chloroethylamino groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-[2-chloroethyl(ethyl)amino]-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(8-7-13)12-6-4-5-11(9-15)10(12)2/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
PJJYSIFKGRWWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=CC(=C1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)


![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)



![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)



![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)


